molecular formula C19H14ClF3N2O3 B12976062 1-(4-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

1-(4-chlorophenyl)-4-(3,4-dimethoxybenzylidene)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12976062
M. Wt: 410.8 g/mol
InChI Key: AMFQIALECOUHGP-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a chlorophenyl group, a dimethoxybenzylidene moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-chlorophenylhydrazine with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with trifluoroacetic anhydride. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted aromatic compounds

Scientific Research Applications

(E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with DNA or RNA.

Comparison with Similar Compounds

  • (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one

Comparison:

  • Uniqueness: The presence of the trifluoromethyl group in (E)-2-(4-Chlorophenyl)-4-(3,4-dimethoxybenzylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents.
  • Chemical Properties: The trifluoromethyl group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.8 g/mol

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(3,4-dimethoxyphenyl)methylidene]-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C19H14ClF3N2O3/c1-27-15-8-3-11(10-16(15)28-2)9-14-17(19(21,22)23)24-25(18(14)26)13-6-4-12(20)5-7-13/h3-10H,1-2H3/b14-9+

InChI Key

AMFQIALECOUHGP-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.